molecular formula C15H9F3N2O2 B1659389 4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one CAS No. 64820-52-6

4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one

Cat. No.: B1659389
CAS No.: 64820-52-6
M. Wt: 306.24 g/mol
InChI Key: TUEQYMRYNBMHDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one is a chemical compound that features a benzamide group attached to a fluorinated pyridine ring. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both the benzamide and fluoropyridine moieties. The fluorine atom in the pyridine ring imparts distinct electronic characteristics, making this compound valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one typically involves the reaction of 3-fluoropyridine-2-amine with benzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of metal-organic frameworks (MOFs) as catalysts. For example, Fe2Ni-BDC bimetallic MOFs have been shown to facilitate the amidation reaction between 2-aminopyridine and benzoyl chloride, resulting in high yields and recyclability of the catalyst .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one is unique due to the specific positioning of the fluorine atom on the pyridine ring, which influences its reactivity and interaction with other molecules. This positioning can result in different biological activities and chemical properties compared to its isomers and other similar compounds .

Properties

CAS No.

64820-52-6

Molecular Formula

C15H9F3N2O2

Molecular Weight

306.24 g/mol

IUPAC Name

4-phenyl-6-(trifluoromethoxy)-1H-quinazolin-2-one

InChI

InChI=1S/C15H9F3N2O2/c16-15(17,18)22-10-6-7-12-11(8-10)13(20-14(21)19-12)9-4-2-1-3-5-9/h1-8H,(H,19,20,21)

InChI Key

TUEQYMRYNBMHDV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)OC(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)NC3=C2C=C(C=C3)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.